1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Übersicht
Beschreibung
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a compound involved in various synthetic routes, contributing to the development of pharmacologically important compounds. Its synthesis and functional group transformations represent a significant area of interest within organic chemistry due to its complex structure and potential applications.
Synthesis Analysis
The synthesis of this compound derivatives typically involves condensation reactions, cyclization processes, and specific functional group transformations. A method described involves silver nitrate-induced rearrangement and subsequent reduction processes to form related ring systems (Pauvert, Dupont, & Guingant, 2002). Another approach includes a gold-catalyzed tandem heterocyclization followed by Petasis–Ferrier rearrangement (Sze, Koh, Tjia, Rao, & Chan, 2013).
Molecular Structure Analysis
The molecular structure of derivatives like 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been established using X-ray crystallography, confirming configurations and the structural layout essential for their biological activity (Ihnatenko, Jones, & Kunick, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a derivative of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, was synthesized via condensation, demonstrating its potential as a precursor for various organic compounds. This process and the molecular structure were confirmed through X-ray crystallography, highlighting its utility in organic synthesis and structural analysis (Ihnatenko, Jones, & Kunick, 2021).
Medicinal Chemistry Applications
The compound's framework is central to the development of novel therapeutic agents. For example, thieno[2,3-b]azepin-4-ones, structurally related to this compound, were synthesized with antineoplastic intentions, though preliminary results showed no significant activity. This research underscores the compound's role in exploring new cancer treatments (Koebel, Needham, & Blanton, 1975).
Antimicrobial and Anti-inflammatory Research
A novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones derived from this compound was synthesized, showing significant antimicrobial and anti-inflammatory activities. This highlights the compound's potential as a scaffold for designing new drugs with these properties (Rajanarendar et al., 2013).
Synthesis of Anticonvulsant Agents
Derivatives of this compound were designed and synthesized, showing promising anticonvulsant activity. This work demonstrates the compound's application in creating new treatments for epilepsy and related disorders (Piao et al., 2012).
Enabling Stereoselective Synthesis
The asymmetric hydrogenation of olefins derived from this compound facilitates the stereoselective synthesis of key intermediates for non-peptide AVP V2-agonist. This showcases its role in producing enantiomerically pure compounds for pharmaceutical development (Shinohara et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIOAHUBNERHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295831 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24310-36-9 | |
Record name | 24310-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.